1-(4-Ethynylphenoxy)-2-methoxybenzene
Description
1-(4-Ethynylphenoxy)-2-methoxybenzene is an aromatic ether derivative featuring a methoxy group at the ortho position and an ethynylphenoxy substituent at the para position of the benzene ring (Figure 1). The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for click chemistry or polymerization applications.
Properties
IUPAC Name |
1-ethynyl-4-(2-methoxyphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-3-12-8-10-13(11-9-12)17-15-7-5-4-6-14(15)16-2/h1,4-11H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEKKFIGLZIEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenoxy)-2-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-ethynylphenol with 2-methoxybenzene under specific conditions. The reaction typically requires a base such as sodium hydride to deprotonate the phenol, followed by the addition of 2-methoxybenzene to form the desired product .
Industrial Production Methods: Industrial production of 1-(4-Ethynylphenoxy)-2-methoxybenzene may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylphenoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenoxy and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Various substituted phenoxy or methoxy derivatives.
Scientific Research Applications
1-(4-Ethynylphenoxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenoxy)-2-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings. The phenoxy and methoxy groups can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues and Functional Group Effects
1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB)
- Structure: Contains a dibenzimidazole-propyl chain instead of an ethynylphenoxy group.
- Activity: Acts as a Syk kinase inhibitor, suppressing NF-κB signaling and reducing inflammatory mediators (e.g., NO, PGE2) in LPS-stimulated macrophages .
- Mechanism : Targets Syk kinase, inhibiting downstream phosphorylation of Akt and IKKβ, thereby blocking NF-κB activation .
- Key Data: IC₅₀ for NO inhibition: 10–50 µM . Reduces TNF-α and IL-6 mRNA expression by >70% at 50 µM .
4-Allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene (Compound 9)
- Structure : Features a propargyloxy (ethynyl-containing) group at position 1 and an allyl group at position 4 .
- Synthesis : Prepared via nucleophilic substitution of 4-allyl-1,2-dimethoxybenzene with propargyl bromide .
1-(Azidomethyl)-2-methoxybenzene
- Structure: Contains an azide group instead of ethynylphenoxy.
- Synthesis : Produced via substitution of 1-(chloromethyl)-2-methoxybenzene with NaN₃ in DMF (86% yield) .
- Applications : Used in CuAAC (click chemistry) for bioconjugation or polymer synthesis .
1-(1-Butoxyethoxy)-2-methoxybenzene (AG)
- Structure : Bears an acetal functional group.
- Synthesis : Derived from guaiacol and butyl vinyl ether under solvent-free conditions .
- Applications : Serves as a lignin-derived vitrimer precursor for recyclable polymers .
Physicochemical Properties
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